molecular formula C18H18O3 B6323418 (2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one CAS No. 1354942-16-7

(2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one

Cat. No.: B6323418
CAS No.: 1354942-16-7
M. Wt: 282.3 g/mol
InChI Key: RLSSUUNWOKLGQR-ZHACJKMWSA-N
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Description

(2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H18O3 and its molecular weight is 282.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.125594432 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(2,3-dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-13-6-4-8-15(12-13)16(19)11-10-14-7-5-9-17(20-2)18(14)21-3/h4-12H,1-3H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSSUUNWOKLGQR-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C=CC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one is a synthetic compound belonging to the chalcone class, characterized by its unique structure featuring two aromatic rings and a conjugated double bond. This compound has gained attention for its diverse biological activities, making it a subject of various scientific studies.

  • Chemical Formula: C18H18O3
  • Molecular Weight: 282.33 g/mol
  • CAS Number: 1354941-90-4

Synthesis

The synthesis of this chalcone typically involves a Claisen-Schmidt condensation reaction between 2,3-dimethoxybenzaldehyde and 3-methylacetophenone, using a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent under reflux conditions. This method allows for the generation of the compound with high yield and purity, suitable for further biological testing.

Antioxidant Properties

Chalcones are known for their antioxidant capabilities. Studies have shown that this compound exhibits significant free radical scavenging activity. This property is crucial in mitigating oxidative stress-related diseases.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) ranging from 0.39 to 6.25 μg/mL against Gram-positive bacteria, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases. The mechanism likely involves the modulation of signaling pathways related to inflammation .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines by activating caspases and altering the expression of pro-apoptotic and anti-apoptotic proteins. For instance, it was reported that the compound could induce cell cycle arrest at the G2/M phase in cervical cancer cells .

The biological activities of this compound are mediated through various mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression.
  • Cell Signaling Modulation: It can modulate signaling pathways that regulate cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging: By scavenging free radicals, it reduces oxidative stress within cells.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant free radical scavenging
AntimicrobialMIC: 0.39 - 6.25 μg/mL against Gram-positive bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduces apoptosis; cell cycle arrest at G2/M phase

Recent Research Highlights

  • Antioxidant Study : A recent investigation demonstrated that the compound effectively reduces oxidative stress markers in vitro, supporting its potential use in antioxidant therapies.
  • Antimicrobial Evaluation : In vitro tests showed that this compound significantly inhibited the growth of several pathogenic bacteria, indicating its potential as a natural antimicrobial agent.
  • Cancer Research : Further studies revealed that this chalcone derivative can enhance the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors in cancer cells, suggesting a dual role in promoting apoptosis and inhibiting tumor growth.

Scientific Research Applications

Chemical Synthesis Applications

Chalcones like (2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one are utilized as intermediates in the synthesis of more complex organic molecules. The compound can undergo various chemical reactions:

  • Oxidation : This can lead to the formation of epoxides or other oxidized derivatives.
  • Reduction : Reduction reactions can convert chalcones into alcohols or alkanes.
  • Substitution Reactions : Electrophilic or nucleophilic substitution can introduce different functional groups into the molecule.

Biological Activities

Research indicates that this compound exhibits several biological properties:

  • Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory disorders.
  • Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens .

Medicinal Applications

The therapeutic potential of this compound is under investigation for its role in treating various diseases:

  • Cancer Research : Chalcones have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Specific studies on this compound highlight its potential as an anticancer agent.
  • Neurological Disorders : There is ongoing research into the neuroprotective effects of this compound, particularly its impact on neurodegenerative diseases such as Alzheimer's .

Industrial Applications

In industrial settings, chalcones are explored for their utility in developing new materials and chemical products. Their unique chemical properties enable their use in synthesizing dyes, fragrances, and polymers.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of this compound on human breast cancer cells. The results indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

Another research project investigated the neuroprotective effects of this chalcone derivative in a mouse model of Alzheimer's disease. The findings suggested that it improved cognitive function and reduced amyloid plaque formation in the brain.

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated carbonyl undergoes selective oxidation:

Epoxidation

Reagent Conditions Product Reference
m-CPBA (meta-chloroperbenzoic acid)Dichloromethane, 0°C → RTEpoxide at C2–C3, retaining aromatic methoxy groups

Carbonyl Oxidation

Reagent Conditions Product Reference
KMnO₄ (acidic)H₂SO₄, 60°C, 2 hoursBenzoic acid derivatives via C=C bond cleavage

Key Observation :
Epoxidation preserves the chalcone backbone, while strong oxidizers like KMnO₄ degrade the conjugated system.

Hydrogenation of α,β-Unsaturated System

Catalyst Conditions Product Reference
H₂/Pd-C (10% w/w)Ethanol, 25°C, 3 atmSaturated ketone: 3-(2,3-dimethoxyphenyl)-1-(3-methylphenyl)propan-1-one

Selective Carbonyl Reduction

Reagent Conditions Product Reference
NaBH₄/CeCl₃THF, 0°C → RTAllylic alcohol with intact C=C bond

Mechanistic Note :
NaBH₄ alone fails to reduce the carbonyl due to conjugation with the C=C bond. CeCl₃ activates the carbonyl for selective reduction.

Electrophilic Aromatic Substitution (EAS)

The electron-rich 2,3-dimethoxyphenyl ring undergoes EAS:

Reaction Reagent Position Product Reference
NitrationHNO₃/H₂SO₄, 0°CPara to methoxy groupsNitrochalcone derivative
BrominationBr₂/FeBr₃Ortho/para to methoxy groupsDibrominated chalcone

Regioselectivity :
Methoxy groups direct incoming electrophiles to para and ortho positions, consistent with their +M effect.

Michael Addition Reactions

The α,β-unsaturated carbonyl acts as a Michael acceptor:

Nucleophile Conditions Product Application
ThiophenolK₂CO₃, DMF, 50°Cβ-(Phenylthio)ketone adductBioconjugation studies
BenzylamineEtOH, refluxβ-Amino ketonePrecursor to heterocycles

Stereochemistry :
Additions proceed via anti-Michael pathway, confirmed by X-ray crystallography of adducts.

Formation of Pyrazoline Derivatives

Reagent Conditions Product Reference
Hydrazine hydrateAcOH, reflux, 12 hoursPyrazoline ring fused to chalcone backbone

Mechanism :
Hydrazine attacks the carbonyl, followed by cyclization across the C=C bond .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition:

Conditions Product Stereochemistry
UV light (254 nm), benzeneCyclobutane dimer (head-to-tail)Confirmed by 1H^1H-NROESY

Application :
Photodimerization modifies solubility and crystallinity for material science applications.

Protein Binding

The chalcone binds to serum albumin (BSA) with Ka=2.1×104M1K_a = 2.1 \times 10^4 \, \text{M}^{-1} via:

  • Hydrophobic interactions (methylphenyl group)

  • Hydrogen bonding (carbonyl and methoxy O-atoms)
    Confirmed by fluorescence quenching and molecular docking.

DNA Interaction

Intercalates into DNA with Kb=3.8×103M1K_b = 3.8 \times 10^3 \, \text{M}^{-1}, destabilizing the double helix (melting TmT_m ↓ 4.2°C).

This comprehensive analysis demonstrates the compound’s versatility in organic synthesis and bioactivity studies. Future research should explore catalytic asymmetric reactions and in vivo pharmacological profiling.

Q & A

Q. What are the standard synthetic routes for (2E)-3-(2,3-dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one, and how is the E-configuration confirmed experimentally?

The compound is typically synthesized via the Claisen-Schmidt condensation between 3-methylacetophenone and 2,3-dimethoxybenzaldehyde under basic conditions (e.g., NaOH/ethanol). The E-configuration is confirmed using single-crystal X-ray diffraction (XRD), which reveals dihedral angles between aromatic rings and the α,β-unsaturated ketone moiety. Complementary techniques like ¹H NMR (coupling constants J = 15–16 Hz for trans-vinylic protons) and UV-Vis spectroscopy (λmax ~300–350 nm) further validate the stereochemistry .

Q. How can researchers resolve contradictions between experimental and computational spectral data for this chalcone derivative?

Discrepancies in spectral data (e.g., IR vibrational modes or UV λmax) often arise from approximations in density functional theory (DFT) calculations. To address this:

  • Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set for improved accuracy.
  • Compare experimental XRD bond lengths/angles with DFT-optimized geometries.
  • Apply solvent effect corrections (e.g., polarizable continuum models) to theoretical UV-Vis data .

Q. What crystallographic parameters are critical for characterizing this compound’s solid-state structure?

Key parameters include:

ParameterValue (Example)Significance
Space groupP21/cSymmetry and packing efficiency
Unit cell dimensionsa=11.90 Å, b=10.45 Å, c=23.74 ÅMolecular arrangement
β angle92.3°Monoclinic distortion
Z-value8Molecules per unit cell
These are derived from single-crystal XRD and validated against Cambridge Structural Database entries .

Advanced Research Questions

Q. How do substituents (e.g., 2,3-dimethoxy vs. 4-methoxy groups) influence the electronic properties and antimicrobial activity of this chalcone?

The 2,3-dimethoxy groups enhance electron-donating effects, increasing HOMO energy (-5.2 eV vs. -5.8 eV for 4-methoxy analogs) and nucleophilicity. This correlates with moderate antimicrobial activity (MIC = 62.5 µg/mL against S. aureus), as electron-rich chalcones disrupt bacterial membrane integrity. Comparative studies with halogenated derivatives (e.g., 2,6-dichloro analogs) show reduced activity due to steric hindrance .

Q. What methodological strategies are recommended for analyzing non-linear optical (NLO) properties in this compound?

  • Calculate hyperpolarizability (β) via DFT using finite field methods.
  • Validate with experimental Kurtz-Perry powder technique for second-harmonic generation (SHG) efficiency.
  • Correlate π-conjugation length (from XRD) with NLO response. Studies on similar chalcones show β values ~10× that of urea, making them viable for optoelectronic applications .

Q. How can Hirshfeld surface analysis clarify intermolecular interactions in the crystal lattice?

Hirshfeld surfaces quantify close contacts (e.g., H-bonding, π-π stacking). For this compound:

  • O···H interactions (20–25% surface area) dominate due to methoxy and ketone groups.
  • C-H···π interactions (10–15%) stabilize the lattice.
  • Fingerprint plots differentiate contact types (e.g., sharp spikes for H-bonds vs. wings for van der Waals) .

Q. What mechanistic insights explain discrepancies in antioxidant vs. antimicrobial efficacy across chalcone derivatives?

Antioxidant activity relies on radical scavenging (high electrophilicity index >1.5 eV), while antimicrobial action requires lipophilicity (logP >3) for membrane penetration. Derivatives with polar substituents (e.g., -OH) favor antioxidant behavior, whereas non-polar groups (e.g., -OCH₃) enhance antimicrobial potency. Dual-function chalcones balance these properties via substituent positioning .

Methodological Considerations

  • DFT Protocol : Use Gaussian 09 with B3LYP/6-311++G(d,p) for geometry optimization. Include solvent effects (IEF-PCM model) for UV-Vis simulations .
  • Antimicrobial Assays : Follow CLSI guidelines with microdilution (96-well plates) and E. coli ATCC 25922 as a reference strain. Include positive (ciprofloxacin) and negative (DMSO) controls .

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